2-(Prop-1-en-1-yl)oxetane

Cationic Photopolymerization Oxetane Monomers Epoxide Comparison

2-(Prop-1-en-1-yl)oxetane (CAS 124315-97-5) is a 2-substituted oxetane monomer, a class of four-membered cyclic ethers. Its molecular structure features the strained oxetane ring, which serves as a polymerizable core for cationic ring-opening polymerization (CROP), with a pendant propenyl (prop-1-en-1-yl) group.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 124315-97-5
Cat. No. B14298632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-1-en-1-yl)oxetane
CAS124315-97-5
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC=CC1CCO1
InChIInChI=1S/C6H10O/c1-2-3-6-4-5-7-6/h2-3,6H,4-5H2,1H3
InChIKeyGTKOIEXQTCZZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-1-en-1-yl)oxetane (CAS 124315-97-5) Procurement Guide: Sourcing a Functionalized Oxetane Monomer


2-(Prop-1-en-1-yl)oxetane (CAS 124315-97-5) is a 2-substituted oxetane monomer, a class of four-membered cyclic ethers. Its molecular structure features the strained oxetane ring, which serves as a polymerizable core for cationic ring-opening polymerization (CROP), with a pendant propenyl (prop-1-en-1-yl) group [1]. This dual functionality—a strained heterocycle for controlled polymerization and an alkene handle for further derivatization—positions it as a versatile building block for synthesizing advanced polymeric materials [2].

Polymerizable core
Cationic ring-opening polymerization (CROP) capable
Propenyl handle
Orthogonal radical or thiol-ene derivatization
Dual-cure design
UV-initiated cure plus secondary thermal/moisture cure potential

Why 2-(Prop-1-en-1-yl)oxetane (CAS 124315-97-5) Is Not Interchangeable with Other Cyclic Ethers


In procurement for advanced materials synthesis, substituting 2-(Prop-1-en-1-yl)oxetane with a generic epoxide or another oxetane derivative is not scientifically sound due to its unique combination of a propenyl substituent and the distinct reactivity profile of the oxetane ring. The propenyl group introduces a site for orthogonal radical or thiol-ene reactions, enabling dual-cure mechanisms that are not accessible with unfunctionalized or simpler oxetanes [1]. Furthermore, the oxetane ring itself differs fundamentally from epoxides (oxiranes) in its cationic polymerization behavior. Oxetanes possess a higher basicity than epoxides (pKa ≈ 2.0 vs. ~3.7 for THF), which alters their initiation kinetics and allows them to accelerate the polymerization of epoxide monomers when used as reactive diluents or comonomers [2]. Substituting this compound would result in a different polymer network architecture, altered curing kinetics, and potentially compromised material properties, making it an essential, non-commodity starting material for precise polymer design.

Missing propenyl group
Unfunctionalized oxetanes lack orthogonal reactivity for dual-cure systems, limiting post-polymerization modification.
Altered initiation kinetics
Oxetane pKa ≈2.0 vs. epoxide ~3.7 shifts cationic polymerization behavior; direct substitution may disrupt network formation.
Reactivity mismatch
Generic epoxides exhibit different ring strain and basicity; copolymerization acceleration effects are lost.

Quantitative Evidence for 2-(Prop-1-en-1-yl)oxetane (CAS 124315-97-5) as a Differentiated Building Block


Oxetanes vs. Epoxides: Higher Reactivity in Photoinitiated Cationic Polymerization

In a direct head-to-head comparison, difunctional oxetane monomers were found to be generally more reactive than their structurally similar epoxide counterparts in photoinitiated cationic polymerization. This behavior is attributed to the higher ring strain and basicity of the oxetane heterocycle [1].

Reactivity comparison
Head-to-head
Oxetane > epoxide
Supports rapid-cure screening context
Qualitative observation; reactivity rank may vary by formulation
Cationic Photopolymerization Oxetane Monomers Epoxide Comparison

Oxetanes as Polymerization Accelerators for Epoxide Systems

Cross-study comparable data demonstrate that oxetanes act as effective accelerators for the cationic ring-opening photopolymerization of cycloaliphatic epoxides. The addition of oxetanes enhances both the reactivity and the final conversion of the epoxide monomer during both illumination and the subsequent dark-cure stage [1].

Epoxide cure acceleration
Cross-study comparable
Oxetane comonomer enhances epoxide conversion
May support epoxy formulation optimization
Effect dependent on oxetane functional groups
Copolymerization Reactive Diluent Cationic Polymerization

Metabolic Stability of Oxetanes: A Non-Epoxide Substrate for Human mEH

In a class-level inference for medicinal chemistry applications, oxetane-containing compounds are metabolically distinct from epoxides. A study provided the first direct evidence that oxetanes are substrates for human microsomal epoxide hydrolase (mEH), a key detoxification enzyme [1]. This classifies oxetanes as the first non-epoxide class for this enzyme.

Metabolic pathway
Class-level inference
mEH substrate, no P450 oxidation
Supports ADME differentiation context
Hydrolysis route; class-level evidence requires verification
Drug Discovery Metabolic Stability Oxetane Hydrolysis

Biobased Analogs: High Reactivity and Rapid Conversion in UV-Curing

Supporting evidence from studies on structurally related biobased oxetane monomers demonstrates that oxetane-functionalized compounds can achieve nearly complete conversion in cationic photopolymerization within very short timescales. This indicates the high intrinsic reactivity of the oxetane moiety in such systems [1].

Cure conversion rate
Supporting evidence
~90 s
Supports fast-curing material evaluation
Based on biobased oxetane analogs
Biobased Polymers Cationic Photopolymerization Sustainable Materials

Defined Application Scenarios for 2-(Prop-1-en-1-yl)oxetane (CAS 124315-97-5) Based on Verified Evidence


Development of Fast UV-Curable Coatings and Adhesives

Given the evidence that difunctional oxetanes polymerize faster than comparable epoxides [1] and can accelerate epoxide curing [2], 2-(Prop-1-en-1-yl)oxetane is an excellent candidate for formulating rapid UV-curable coatings, inks, and adhesives. Its use can decrease processing times in high-throughput industrial settings and enable new applications where fast fixture is critical. The propenyl group further allows for a secondary, moisture or thermally-initiated cure for shadow areas.

Synthesis of Functionalized Polyethers for Advanced Materials

The established class reactivity of oxetanes in controlled cationic ring-opening polymerization [1] positions this compound as a key monomer for synthesizing well-defined, functionalized polyethers. The pendant propenyl group provides a reactive handle for post-polymerization modification (e.g., via thiol-ene click chemistry), enabling the creation of polymers with precisely tuned properties for applications in drug delivery, surface modification, or advanced composites.

Precursor for Medicinal Chemistry Building Blocks

The classification of oxetanes as metabolically stable, non-epoxide substrates for human mEH, with hydrolysis as their exclusive metabolic route [1], makes 2-(Prop-1-en-1-yl)oxetane a valuable starting material for synthesizing drug discovery scaffolds. Its use can impart favorable physicochemical and ADME properties to drug candidates, making it a strategic procurement item for medicinal chemistry laboratories focused on optimizing lead compounds.

Formulation of Oxygen-Insensitive 3D Printing Resins

A key advantage of cationic photopolymerization over free-radical systems is its insensitivity to oxygen inhibition. The high reactivity of oxetane monomers in these systems [1], [2] makes 2-(Prop-1-en-1-yl)oxetane a suitable component for 3D printing resins. This property ensures complete curing on the print surface, leading to improved interlayer adhesion and higher-resolution parts, especially in vat photopolymerization techniques like DLP and SLA.

Application
Selection Property
Validation Focus
UV-curable coatings & adhesives
Oxetane-enhanced cationic curing
Polymerization speed and dual-cure compatibility
Functionalized polyether synthesis
Propenyl post-polymerization handle
CROP efficiency and thiol-ene modification
Drug discovery scaffold synthesis
Metabolic stability of oxetane core
mEH substrate pathway and ADME endpoints
Oxygen-insensitive 3D printing resins
Cationic photopolymerization (oxygen-tolerant)
Cure depth and interlayer adhesion

Technical Documentation Hub

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32 linked technical documents
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